molecular formula C19H15F2N3S B11484662 1,4-Bis(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

1,4-Bis(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11484662
M. Wt: 355.4 g/mol
InChI Key: KVUVEJFJIPKUEZ-UHFFFAOYSA-N
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Description

1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a heterocyclic compound that features a unique structure combining pyrazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3,6-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.

    Reduction: NaBH4, LiAlH4, ethanol (EtOH) or tetrahydrofuran (THF) as solvents.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its combination of pyrazole and thiazine rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C19H15F2N3S

Molecular Weight

355.4 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C19H15F2N3S/c1-11-17-18(13-3-5-14(20)6-4-13)25-12(2)22-19(17)24(23-11)16-9-7-15(21)8-10-16/h3-10,18H,1-2H3

InChI Key

KVUVEJFJIPKUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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